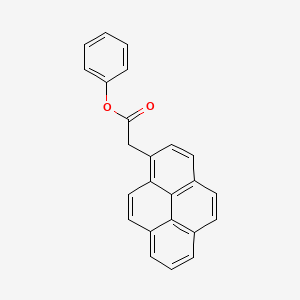
Phenyl (pyren-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (pyren-1-yl)acetate is an organic compound that features a phenyl group and a pyrene moiety linked by an acetate group. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl (pyren-1-yl)acetate can be synthesized through various methods. One common approach involves the reaction of pyrene with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (pyren-1-yl)acetate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrene rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced pyrene derivatives
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
Phenyl (pyren-1-yl)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenyl (pyren-1-yl)acetate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl (pyren-1-yl)methanol
- Phenyl (pyren-1-yl)ketone
- Phenyl (pyren-1-yl)amine
Uniqueness
Phenyl (pyren-1-yl)acetate is unique due to its specific combination of a phenyl group and a pyrene moiety linked by an acetate group. This structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
Propiedades
Número CAS |
93265-40-8 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
phenyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C24H16O2/c25-22(26-20-7-2-1-3-8-20)15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)24(18)23(16)17/h1-14H,15H2 |
Clave InChI |
DITFHNUZNOHNIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


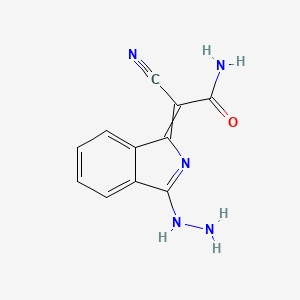
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
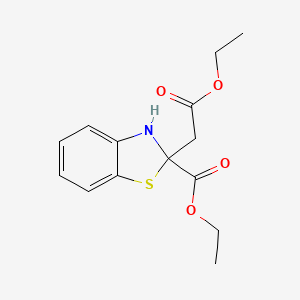
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
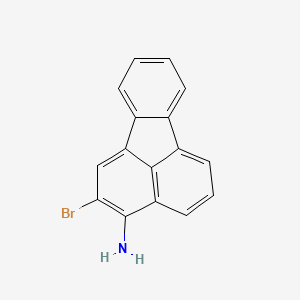
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
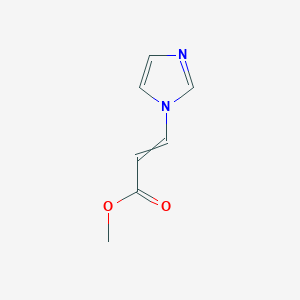
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
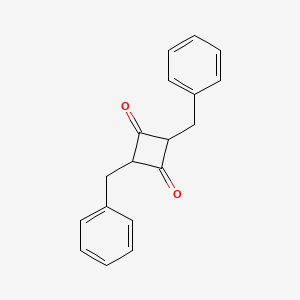
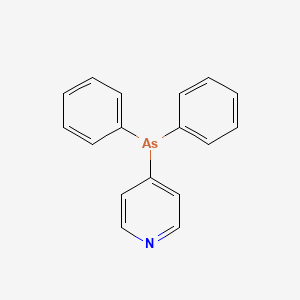
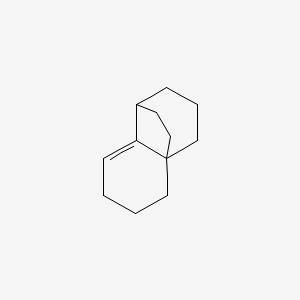
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)
